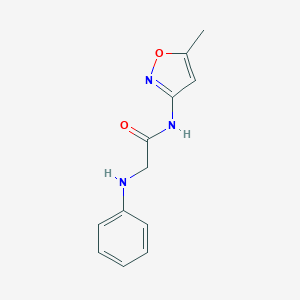
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCT018159 and belongs to the class of pyrrolidine carboxamide derivatives.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in the inflammatory response and tumor growth. It may also modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases.
Biochemical and physiological effects:
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. It has also been shown to modulate the activity of neurotransmitters involved in the pathogenesis of neurodegenerative diseases. However, the biochemical and physiological effects of this compound are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the investigation of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide. One of the future directions is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its anti-inflammatory, anti-tumor, and neuroprotective effects. Another future direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been reported in the literature. The synthesis involves the reaction of 3-chlorobenzoyl chloride with 5-methyl-4-phenylthiazole-2-carboxylic acid to obtain the intermediate compound. The intermediate compound is then reacted with pyrrolidine-3-carboxylic acid to obtain the final product.
Scientific Research Applications
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-tumor activities in preclinical studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molecular Formula |
C21H18ClN3O2S |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-19(14-6-3-2-4-7-14)23-21(28-13)24-20(27)15-10-18(26)25(12-15)17-9-5-8-16(22)11-17/h2-9,11,15H,10,12H2,1H3,(H,23,24,27) |
InChI Key |
FAKSZVOZIHABLF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)





